3-(Dimethylamino)butan-2-one

Vue d'ensemble

Description

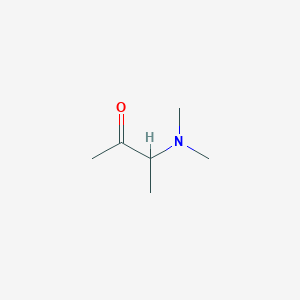

“3-(Dimethylamino)butan-2-one” is an organic compound with the molecular formula C6H13NO . It is a tertiary amine, which means it has three alkyl groups attached to the nitrogen atom . The compound has a molecular weight of 115.174 Da .

Molecular Structure Analysis

The molecular structure of “3-(Dimethylamino)butan-2-one” consists of a butanone backbone with a dimethylamino group attached to the third carbon . The compound has two hydrogen bond acceptors, no hydrogen bond donors, and two freely rotating bonds .Physical And Chemical Properties Analysis

“3-(Dimethylamino)butan-2-one” has a density of 0.9±0.1 g/cm3, a boiling point of 129.0±23.0 °C at 760 mmHg, and a vapor pressure of 10.4±0.2 mmHg at 25°C . It has a refractive index of 1.421 and a molar refractivity of 33.6±0.3 cm3 .Applications De Recherche Scientifique

Antituberculosis Activity : Omel’kov, Fedorov, and Stepanov (2019) discussed the synthesis of new compounds with antituberculosis activity, including a derivative of 3-(Dimethylamino)butan-2-one (Omel’kov, Fedorov, & Stepanov, 2019).

GPR14/Urotensin-II Receptor Agonist : Croston et al. (2002) identified a compound, structurally related to 3-(Dimethylamino)butan-2-one, as a nonpeptidic agonist of the urotensin-II receptor, potentially useful as a pharmacological research tool and drug lead (Croston et al., 2002).

Study of Stereochemistry in Amino-Carbonyl Compounds : Tramontini, Angiolini, Fouquey, and Jacques (1973) determined the absolute and relative configurations of diastereomeric 1,3-amino-alcohols, which included derivatives of 3-(Dimethylamino)butan-2-one (Tramontini, Angiolini, Fouquey, & Jacques, 1973).

Nickel(II) Complexes with Oximato Bridges : Das et al. (2013) synthesized various nickel(II) complexes using ligands derived from 3-(Dimethylamino)butan-2-one, studying their magnetic properties and catalytic activity (Das et al., 2013).

Generation of Structurally Diverse Library : Roman (2013) utilized a ketonic Mannich base derived from 3-(Dimethylamino)butan-2-one for various alkylation and ring closure reactions to generate a diverse library of compounds (Roman, 2013).

Synthesis and Properties of CNS Active Compounds : Clarke, Kasum, Prager, and War (1983) studied the synthesis and properties of central nervous system active compounds involving derivatives of 3-(Dimethylamino)butan-2-one (Clarke, Kasum, Prager, & War, 1983).

Interpolymer Complexes : Abdellaoui-Arous and Djadoun (2011) synthesized polymers using a derivative of 3-(Dimethylamino)butan-2-one, studying their complexation phenomena and thermal properties (Abdellaoui-Arous & Djadoun, 2011).

Stereochemistry of Mannich Bases : Angiolini, Bizzarri, and Tramontini (1969) conducted a stereospecific synthesis of diastereoisomeric amino-alcohols, including those derived from 3-(Dimethylamino)butan-2-one (Angiolini, Bizzarri, & Tramontini, 1969).

Synthesis of Trifluoromethyl-Substituted Aldehydes : Baraznenok, Nenajdenko, and Balenkova (1998) investigated reactions involving 4-dimethylamino-trifluoro-butan-2-one, leading to the synthesis of CF3-substituted aldehydes (Baraznenok, Nenajdenko, & Balenkova, 1998).

Esterification Mechanism of Amino Alcohols : Madder, Sebastian, Haver, De Clercq, and Maskill (1997) studied the esterification mechanism of 3-(Dimethylamino)propan-1-ol, a derivative of 3-(Dimethylamino)butan-2-one (Madder, Sebastian, Haver, De Clercq, & Maskill, 1997).

Safety And Hazards

Propriétés

IUPAC Name |

3-(dimethylamino)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5(6(2)8)7(3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUNVERJNPLQGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70310961 | |

| Record name | NSC234702 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)butan-2-one | |

CAS RN |

10524-60-4 | |

| Record name | NSC234702 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC234702 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.